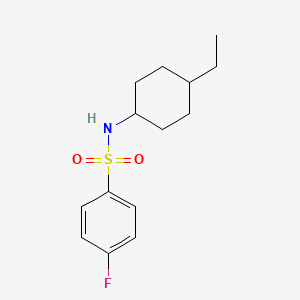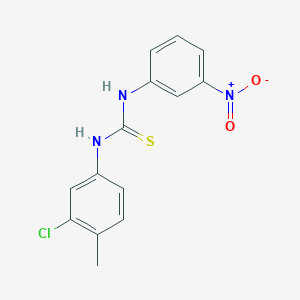
2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole
Übersicht
Beschreibung
2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole, also known as COTI-2, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Wirkmechanismus
2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole has been shown to target the p53 pathway, which is a tumor suppressor pathway that is frequently mutated in various types of cancer. 2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole binds to mutant p53 proteins and restores their wild-type conformation, leading to the activation of the p53 pathway and subsequent induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. It does not exhibit significant toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole is its specificity for mutant p53 proteins, which makes it a promising candidate for cancer therapy. However, one limitation is that it has only been tested in preclinical studies and has not yet been tested in clinical trials.
Zukünftige Richtungen
For 2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole include testing its efficacy in clinical trials, identifying biomarkers that predict response to 2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole, and developing combination therapies that include 2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole. Additionally, further research is needed to determine the optimal dosage and treatment schedule for 2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole in cancer patients.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole has been shown to exhibit potent anti-cancer activity in preclinical studies. It has been tested in various cancer cell lines, including breast, prostate, ovarian, lung, and pancreatic cancer cells, and has shown to induce apoptosis and inhibit cell proliferation. 2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methylthiophen-3-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2N2OS/c1-3-8-7(2)22-6-10(8)15-20-19-14(21-15)9-4-12(17)13(18)5-11(9)16/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJGSVAUUSZRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C2=NN=C(O2)C3=CC(=C(C=C3Cl)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylamide](/img/structure/B4282165.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4282167.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4282197.png)
![methyl {[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4282204.png)
![methyl ({5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4282207.png)
![methyl {[4-allyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4282217.png)

![methyl {[4-ethyl-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4282226.png)
![methyl ({5-[1-(3-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4282239.png)

![5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4282259.png)
![2-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4282272.png)
![ethyl 1-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B4282278.png)